molecular formula C11H12ClN B8514883 6-Chloro-5-propylindole

6-Chloro-5-propylindole

Cat. No.: B8514883
M. Wt: 193.67 g/mol
InChI Key: RJKQAKJJPKUHLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-5-propylindole is an indole derivative featuring a chlorine atom at position 6 and a propyl group (-CH₂CH₂CH₃) at position 5 of the indole scaffold. The molecular formula is C₁₁H₁₂ClN, with a molecular weight of 193.67 g/mol.

Properties

Molecular Formula

C11H12ClN

Molecular Weight

193.67 g/mol

IUPAC Name

6-chloro-5-propyl-1H-indole

InChI

InChI=1S/C11H12ClN/c1-2-3-8-6-9-4-5-13-11(9)7-10(8)12/h4-7,13H,2-3H2,1H3

InChI Key

RJKQAKJJPKUHLY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=C2C(=C1)C=CN2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Alkyl Groups (Methyl/Propyl): The methyl and propyl groups donate electron density via inductive effects, increasing hydrophobicity. The propyl group’s larger size may reduce solubility in polar solvents compared to methyl .
  • Thermal Stability : 6-Chloro-5-fluoroindole’s melting point (105–107°C) suggests moderate crystallinity, while alkyl-substituted derivatives may exhibit lower melting points due to reduced intermolecular forces .

Key Observations:

  • 6-Chloro-5-fluoroindole is classified as an irritant (Xi) and harmful (Xn), requiring precautions such as gloves and eye protection .
  • Alkyl-substituted indoles (methyl/propyl) may pose lower acute toxicity risks compared to halogenated derivatives, though data gaps exist .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.